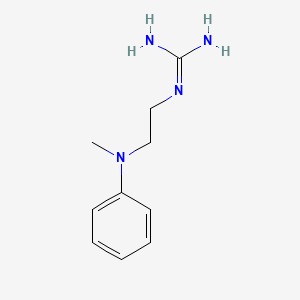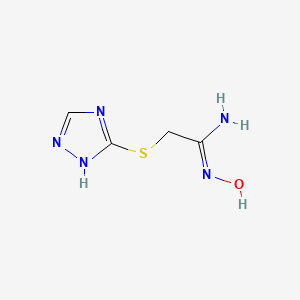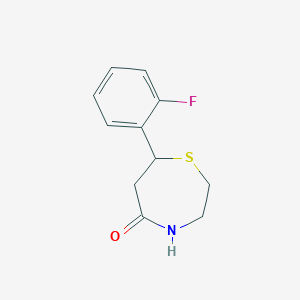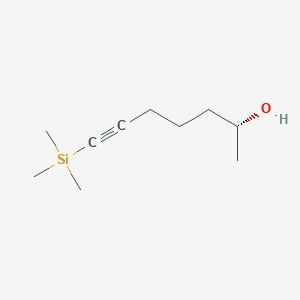
Guanidine, (2-(N-methylanilino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, (2-(N-methylanilino)ethyl)-, is a compound that belongs to the guanidine family, which is known for its strong basicity and versatile applications in various fields. Guanidines are characterized by the presence of a functional group with the formula HNC(NH2)2. This particular compound features a guanidine moiety attached to a 2-(N-methylanilino)ethyl group, making it a unique and valuable chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with carbodiimides or thioureas. For Guanidine, (2-(N-methylanilino)ethyl)-, one common synthetic route involves the reaction of N-methylaniline with a guanylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of guanidines often employs large-scale batch or continuous processes. The use of transition-metal-catalyzed reactions has been explored to enhance the efficiency and yield of guanidine synthesis. For instance, catalytic guanylation reactions of amines with carbodiimides have been developed to produce multisubstituted guanidines .
化学反応の分析
Types of Reactions
Guanidine, (2-(N-methylanilino)ethyl)-, can undergo various types of chemical reactions, including:
Oxidation: Guanidines can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine can yield guanidinium salts, while nucleophilic substitution can introduce various functional groups onto the guanidine structure .
科学的研究の応用
Guanidine, (2-(N-methylanilino)ethyl)-, has a wide range of scientific research applications:
作用機序
The mechanism of action of guanidine, (2-(N-methylanilino)ethyl)-, involves its strong basicity and ability to form hydrogen bonds. Guanidines can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The molecular targets and pathways involved include interactions with enzymes and receptors, such as aldehyde dehydrogenase and ribonuclease .
類似化合物との比較
Similar Compounds
Similar compounds to guanidine, (2-(N-methylanilino)ethyl)-, include:
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine moiety and exhibit similar chemical properties.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines are cyclic derivatives of guanidines with unique structural features.
Uniqueness
Guanidine, (2-(N-methylanilino)ethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various substrates and its strong basicity make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
7762-35-8 |
|---|---|
分子式 |
C10H16N4 |
分子量 |
192.26 g/mol |
IUPAC名 |
2-[2-(N-methylanilino)ethyl]guanidine |
InChI |
InChI=1S/C10H16N4/c1-14(8-7-13-10(11)12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H4,11,12,13) |
InChIキー |
NNOWKRZSPSNRCP-UHFFFAOYSA-N |
正規SMILES |
CN(CCN=C(N)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)
![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)

![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)


![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
